Nargenicin A1 is a 28-membered polyketide macrolide antibiotic produced by various Nocardia species, including Nocardia argentinesis [], Nocardia arthritidis [], and Nocardia sp. CS682 [, ]. It is characterized by a rare ether-bridged cis-decalin moiety and exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria []. Nargenicin A1 has gained renewed interest due to its potent antibacterial activity against multi-drug resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) [, , ].
Biosynthesis: Nargenicin A1 biosynthesis is initiated by polyketide synthase (PKS) enzymes using acetate and propionate as building blocks [, , ]. Incorporation studies with isotopically labeled precursors confirmed a processive model of polyketide chain elongation []. The characteristic cis-fused octalin ring system is likely generated by an intramolecular Diels-Alder reaction involving a tetraene precursor [, , ]. The ether bridge formation is catalyzed by a unique iron-α-ketoglutarate-dependent dioxygenase [].
Chemical Synthesis: Total synthesis of the complete carbon skeleton of Nargenicin A1 has been achieved using a transannular Diels-Alder reaction of an 18-membered macrolide []. The key steps involved the Yamaguchi macrolactonization of a hydroxy acid, followed by the spontaneous transannular Diels-Alder reaction to afford the desired tricyclic lactone [].
Nargenicin A1 is characterized by a complex structure consisting of a macrocyclic lactone fused to a cis-fused decalin ring system with an ether bridge [, , , , ]. The absolute configuration of the nargenicin family of antibiotics has been established []. The structure is further defined by multiple hydroxyl groups, a pyrrole moiety, and various methyl and methoxy substituents [, , ].
Derivatization: Various Nargenicin A1 analogs have been synthesized by selectively blocking active hydroxyl groups at the 9, 11, and 18 positions of its closely related analog, Nodusmicin, and the 11 and 18 positions of Nargenicin A1 []. Novel acetylated derivatives, 18-O-acetyl nodusmicin and 18-O-acetyl-nargenicin, have been identified in the wild-type Nocardia sp. CS682 []. A novel tetrahydroxynaphthalene (THN) derivative has been generated by metabolic engineering leading to the inactivation of Nargenicin A1 biosynthesis [].
Glycosylation: Novel glycosylated derivatives of Nargenicin A1 have been generated by precursor-directed biosynthesis []. This approach holds potential for enhancing its pharmacological properties.
Antibacterial Activity: Nargenicin A1 exhibits potent activity against Gram-positive bacteria, including MRSA [, , ]. It targets the bacterial replicative DNA polymerase DnaE1 by binding to the enzyme in a DNA-dependent manner []. This binding disrupts DNA replication, leading to bacterial cell death [, ].
Anticancer Activity: Nargenicin A1 and its novel analog, 23-demethyl 8,13-deoxynargenicin (compound 9), exhibit anticancer activities [, , ]. Compound 9 exerts its effect by binding to cyclophilin A (CypA), leading to the downregulation of CD147-mediated signaling pathways and inducing G2/M cell cycle arrest, apoptosis, and autophagy [, ]. It also inhibits angiogenesis by downregulating the VEGF/VEGFR2 signaling pathway in endothelial cells and the HIF-1α/VEGF pathway in tumor cells [].
Anti-inflammatory Activity: Nargenicin A1 exhibits anti-inflammatory effects by attenuating lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages and zebrafish models [, ]. It achieves this by blocking the NF-κB signaling pathway, suppressing the production of pro-inflammatory mediators, and reducing oxidative stress [].
Antibacterial Agent: Nargenicin A1 holds promise as a potential alternative against multidrug-resistant Gram-positive bacteria, including VRSA []. Its potent activity against MRSA makes it a valuable candidate for treating infections caused by this resistant pathogen [, ]. Synergistic antimicrobial effects have been observed when Nargenicin is combined with other commercial antibiotics [].
Anticancer Agent: Compound 9, a novel analog of Nargenicin A1, exhibits potent anti-cancer activities against AGS gastric cancer cells [, ]. It induces G2/M cell cycle arrest, apoptosis, and autophagy, and effectively inhibits tumor growth [, ]. Furthermore, its antiangiogenic properties make it a promising therapeutic target for angiogenesis-related diseases [].
Anti-inflammatory Agent: Nargenicin A1 shows potential as a functional agent for preventing inflammatory- and oxidative-mediated damage []. Its ability to suppress LPS-induced inflammatory responses in macrophages and zebrafish models highlights its therapeutic potential for inflammatory diseases [, ].
UV Protectant: A novel tetrahydroxynaphthalene (THN) derivative generated through metabolic engineering of Nargenicin A1 biosynthesis exhibits promising UV protection effects [].
Optimization of Production: Further research is needed to optimize Nargenicin A1 production through metabolic engineering and fermentation optimization strategies [, ]. Exploring alternative production hosts and optimizing culture conditions could significantly enhance its yield.
Structure-Activity Relationship Studies: Detailed structure-activity relationship studies are crucial for developing more potent and specific Nargenicin A1 analogs []. Identifying key structural features responsible for its various biological activities will pave the way for designing improved therapeutic agents.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: